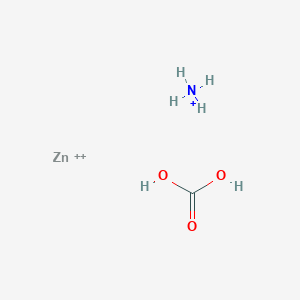

Carbonic acid, ammonium zinc salt

Description

Overview of Carbonic Acid, Ammonium (B1175870) Zinc Salt in Inorganic Chemistry Research

Carbonic acid, ammonium zinc salt, is an inorganic compound that has garnered interest in various fields of chemical research. It is most commonly known as ammonium zinc carbonate or diammonium zinc biscarbonate. ontosight.aiparchem.comnih.gov The compound is a white, crystalline solid that is soluble in water. ontosight.ai Its chemical formula can be represented in different forms, including (NH₄)₂Zn(CO₃)₂ and Zn(NH₃)CO₃, reflecting its nature as a double salt or a complex within the broader zinc-ammonia-carbonate system. ontosight.ainih.govembrapa.bracs.org

The synthesis of this compound typically involves the reaction of a zinc source, such as zinc oxide or zinc carbonate, with an ammonium carbonate or ammonium bicarbonate solution. ontosight.aiiaea.org A representative reaction is the treatment of zinc oxide with ammonium carbonate in an aqueous solution. ontosight.ai The study of this compound falls within the larger context of the ZnO-CO₂-NH₃-H₂O system, where complex equilibria can lead to the formation of various solid phases. embrapa.brresearchgate.netresearchgate.net Its utility stems from its distinct chemical properties, which have led to its investigation for applications ranging from a crosslinking agent in coatings to a precursor in materials science. ontosight.aiparchem.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Common Names | Zinc ammonium carbonate, Diammonium zinc biscarbonate | ontosight.ainih.gov |

| IUPAC Name | diazanium;zinc;dicarbonate | nih.gov |

| CAS Number | 40861-29-8, 24012-08-6 | parchem.comnih.govguidechem.com |

| Molecular Formula | (NH₄)₂Zn(CO₃)₂ or C₂H₈N₂O₆Zn | ontosight.ainih.gov |

| Molecular Weight | ~221.5 g/mol | nih.gov |

Historical Trajectories in the Study of Zinc Ammine Carbonates

The scientific investigation of compounds related to this compound is part of a longer history of research into zinc and ammonia (B1221849) chemistry. Historically, the focus was often on naturally occurring zinc carbonate minerals, such as smithsonite (B87515) (zinc carbonate) and aurichalcite (a double basic carbonate of copper and zinc), primarily from a mining and geological perspective. usgs.gov Early studies centered on the formation of these ores through processes like the oxidation of zinc sulfide (B99878) and subsequent reaction with carbonate-rich waters. usgs.gov

The industrial chemistry of ammonia and carbonates also provides an important historical backdrop. The Solvay process, developed in the 19th century to produce sodium carbonate, utilizes ammonia and involves ammonium chloride as a key intermediate, demonstrating the long-standing industrial manipulation of ammonia-carbonate systems. wikipedia.org Ammonium chloride, known historically as sal ammoniac, has been a known chemical substance since ancient times, used in early chemical and alchemical work. wikipedia.org These parallel histories in geochemistry and industrial chemistry laid the groundwork for the later, more specific synthesis and characterization of zinc ammine carbonate complexes in the laboratory.

Contemporary Research Challenges and Opportunities for this compound

Modern research into this compound is driven by the pursuit of new materials with specific functionalities, particularly in agriculture and materials science. This has presented a set of distinct challenges and opportunities.

Contemporary Research Challenges:

Structural and Stoichiometric Complexity: A significant challenge is the precise characterization of the compound's structure. Research reports different formulations, such as Zn(NH₃)CO₃ and (NH₄)₂Zn(CO₃)₂, indicating that the exact composition can vary based on synthesis conditions. embrapa.bracs.orgresearchgate.net Understanding the dynamic crystalline phases that can form in the CO₂-NH₃-H₂O system is crucial for controlling the final product. embrapa.brresearchgate.net

Thermal Instability: The compound exhibits relatively low thermal stability, beginning to decompose at moderate temperatures to form zinc oxide. embrapa.brresearchgate.net While this property is useful for producing ZnO, it presents a challenge for applications where stability at higher temperatures is required. acs.orgresearchgate.net

Process Optimization: Optimizing synthesis to consistently produce a pure, single phase of ammonium zinc carbonate requires careful control over reaction parameters, such as reactant ratios and temperature. iaea.orgembrapa.br

Contemporary Research Opportunities:

Advanced Synthesis Methods: A major opportunity lies in the development of novel synthesis techniques. Recent studies have successfully employed mechanochemistry, a solvent-free or low-solvent method, to produce zinc ammonium carbonate. embrapa.bracs.org This approach is presented as a more scalable and potentially environmentally benign alternative to traditional aqueous solution methods. acs.org

Sustainable Agriculture: There is significant interest in using zinc ammonium carbonate as a nitrogen-efficient fertilizer. embrapa.bracs.org Research indicates that it can reduce ammonia volatilization compared to conventional ammonium-based fertilizers, while simultaneously supplying zinc, an essential micronutrient for crops. embrapa.bracs.org This aligns with goals for creating more sustainable and environmentally friendly agricultural inputs. acs.org

Materials Science Precursor: Its ability to decompose cleanly into zinc oxide makes it a valuable precursor for synthesizing ZnO nanoparticles with controlled properties for various applications. researchgate.net

Specialty Chemical Applications: The compound continues to be explored for niche applications, such as a crosslinking agent for specialized coatings and polymers. parchem.com

Table 2: Summary of Recent Research Findings

| Research Area | Finding | Significance | Source(s) |

|---|---|---|---|

| Synthesis | Mechanochemical synthesis using ammonium (bi)carbonate and zinc carbonate minerals is a viable and scalable method. | Provides a new, potentially more sustainable synthetic route compared to traditional aqueous methods. | embrapa.bracs.org |

| Agriculture | In soil experiments, Zn(NH₃)CO₃ demonstrated reduced NH₃ volatilization and better matched the nitrogen needs of plants compared to ammonium carbonate alone. | Offers a potential dual-benefit fertilizer that improves nitrogen use efficiency and provides essential zinc micronutrients. | embrapa.bracs.org |

| Characterization | Powder X-ray diffraction (XRD) confirms the formation of distinct crystalline structures, such as Zn(NH₃)CO₃, depending on the reactants used. | Crucial for confirming successful synthesis and understanding the material's properties for specific applications. | embrapa.bracs.orgembrapa.br |

| Thermal Analysis | Thermal decomposition of zinc ammonium carbonate compounds begins at relatively low temperatures (below 150 °C), eventually yielding zinc oxide. | This property is key for its use as a precursor in ZnO synthesis but limits its high-temperature applications. | embrapa.brresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

24012-08-6 |

|---|---|

Molecular Formula |

CH6NO3Zn+3 |

Molecular Weight |

145.4 g/mol |

IUPAC Name |

azanium;zinc;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N.Zn/c2-1(3)4;;/h(H2,2,3,4);1H3;/q;;+2/p+1 |

InChI Key |

CUHLTWOGTOCQBK-UHFFFAOYSA-O |

Canonical SMILES |

C(=O)(O)O.[NH4+].[Zn+2] |

Origin of Product |

United States |

Ii. Advanced Synthesis Methodologies and Mechanistic Pathways

Controlled Precipitation Techniques for Carbonic Acid, Ammonium (B1175870) Zinc Salt

Controlled precipitation is a widely employed method for synthesizing carbonic acid, ammonium zinc salt from aqueous solutions. This technique involves the careful manipulation of various reaction parameters to influence the nucleation and growth of crystals, thereby determining the final product's characteristics. The reaction of zinc oxide with ammonium carbonate in an aqueous solution is a common route for its preparation. ontosight.ai

The properties of the synthesized salt are highly dependent on the conditions of the aqueous solution. Key parameters that are optimized include pH, temperature, and mixing rate. For instance, in the synthesis of zinc orthostannate using ammonium carbonate as a precipitant, the pH is typically maintained between 7 and 8. matec-conferences.org The temperature is another critical factor; for example, the synthesis of basic zinc carbonate from zinc sulfate (B86663) and ammonium hydrocarbonate is optimally carried out at 50°C. iaea.org The order in which reactants are added also plays a significant role. In the aforementioned synthesis of basic zinc carbonate, adding ammonium hydrocarbonate to the zinc sulfate solution is the preferred order. iaea.org

The influence of these parameters on the final product is summarized in the table below:

| Parameter | Optimal Condition | Effect |

| pH | 7-8 | Ensures complete precipitation of metal compounds. matec-conferences.org |

| Temperature | 50°C | Optimizes reaction rate and product purity. iaea.org |

| Reactant Addition Order | Ammonium hydrocarbonate to zinc sulfate | Influences the formation of the desired product. iaea.org |

This table illustrates the optimized parameters for the synthesis of zinc-containing carbonate compounds via precipitation.

The stoichiometry and concentration of reactants are crucial variables that dictate the composition and purity of the final product. In the synthesis of basic zinc carbonate, optimal results are achieved with an ammonium hydrocarbonate concentration of 250 g/L and a zinc sulfate concentration of 150 g/L. iaea.org The molar ratio of the reactants is also a key factor, with an optimal [NH4HCO3]/[ZnSO4] mole ratio of 1.10. iaea.org

Similarly, in mechanochemical synthesis, the reactant ratio is optimized to ensure the formation of a pure single phase. embrapa.br For instance, a 1:1 molar ratio of ammonium carbonate to zinc carbonate was found to be optimal for the synthesis of Zn(NH3)CO3. embrapa.br The concentration of zinc and carbonate ions in a Zn-NH3-CO32- system is preferably maintained at about 0.1M for the synthesis of Zn(NH3)(CO3) single crystals. google.com

A study on the synthesis of zinc carbonate nanoparticles identified the stoichiometric ratio of precursor (zinc acetate) and precipitant (ammonium carbonate) as an optimal parameter. researchgate.net

The following table details the impact of reactant stoichiometry and concentration on the synthesis:

| Reactant System | Optimal Ratio/Concentration | Outcome |

| NH4HCO3 / ZnSO4 | Mole ratio of 1.10; Concentrations of 250 g/L and 150 g/L respectively | Optimized synthesis of basic zinc carbonate. iaea.org |

| Ammonium Carbonate / Zinc Carbonate | 1:1 molar ratio | Successful mechanochemical production of Zn(NH3)CO3. embrapa.br |

| Zn-NH3-CO32- | ~0.1M concentrations of zinc and carbonate ions | Growth of Zn(NH3)(CO3) single crystals. google.com |

| Zinc Acetate (B1210297) / Ammonium Carbonate | Stoichiometric ratio | Optimal for zinc carbonate nanoparticle synthesis. researchgate.net |

This interactive table provides insights into the optimized reactant conditions for various synthesis routes.

Solvothermal Synthesis of Amminezinc Carbonate Frameworks

Solvothermal synthesis is a powerful technique for producing crystalline materials, including amminezinc carbonate frameworks, by conducting the reaction in a closed vessel under controlled temperature and pressure. This method allows for the formation of unique structures that may not be accessible through conventional synthesis routes.

The choice of precursors and the specific solvothermal reaction conditions are critical in determining the final product's structure and properties. For the synthesis of Zn(NH3)(CO3), zinc sources such as zinc acetate, zinc nitrate (B79036), zinc chloride, and zinc sulfate can be utilized. google.com The reaction is typically carried out in a solvent mixture, such as N,N-Dimethylformamide (DMF) and water. google.com

The reaction temperature and duration are key parameters. A heating step between approximately 80°C and 100°C is followed by solvothermal aging at a higher temperature, between approximately 120°C and 160°C. google.com The solvothermal aging can be carried out for a period of 1 to 7 days. google.com A convenient method for synthesizing crystalline and porous imine-linked covalent organic frameworks (COFs) utilizes a green solvent mixture of n-butanol, acetic acid, and water at 70°C for 16 hours with stirring. chemrxiv.org

| Precursor | Solvent | Temperature | Time | Product |

| Zinc acetate, nitrate, chloride, or sulfate; Urea (B33335) | N,N-Dimethylformamide (DMF) and water | 80-100°C (heating), 120-160°C (aging) | 1-7 days | Zn(NH3)(CO3) single crystals google.com |

| Imine precursors | n-butanol, acetic acid, water | 70°C | 16 hours | Imine-linked Covalent Organic Frameworks chemrxiv.org |

This table summarizes the precursor and reaction conditions for the solvothermal synthesis of amminezinc carbonate and related frameworks.

Urea hydrolysis serves as an effective in-situ method for generating ammonia (B1221849) and carbonate ions within the reaction medium. google.com This slow and controlled release of reactants is advantageous for the growth of high-quality crystals. google.com In the solvothermal synthesis of Zn(NH3)(CO3), urea hydrolysis slowly provides NH3 and carbonate to the reaction medium. google.com This process is also utilized in the preparation of zinc oxide nanostructures, where the decomposition of urea in a sealed autoclave controls the oxide formation. ufrn.br The hydrolysis of urea leads to a rise in pH, and the basic solution becomes supersaturated with zinc hydroxide (B78521) species, leading to the nucleation and growth of ZnO. ufrn.br A method for producing a zinc-ammonia-carbonate complex involves heating a solution made from urea with added zinc ash. google.com

Mechanochemical Routes to Zinc Ammonium Carbonate Double Salts

Mechanochemical synthesis offers a solvent-free and environmentally friendly alternative for the preparation of zinc ammonium carbonate double salts. acs.org This method involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions between solid-state reactants. acs.org

This approach has been successfully used to synthesize Mg(NH4)2(CO3)2·4H2O and Zn(NH3)CO3 from naturally abundant carbonate minerals and ammonium (bi)carbonate salts. embrapa.bracs.org The synthesis can be performed using both small-scale (200 mg) and larger-scale (20 g) reactant amounts. acs.org Powder X-ray diffraction (XRD) is a key technique used to confirm the crystalline structure of the resulting materials. embrapa.bracs.org

The advantages of mechanochemical synthesis include being a fast reaction process that can be carried out under mild conditions, without the need for solvents, and with minimal waste generation, leading to a high reaction yield. acs.org

Dry Milling Parameters and Their Influence on Product Formation

Mechanochemical synthesis, a solvent-free method, has emerged as a promising route for producing various chemical compounds, including zinc ammonium carbonate. acs.orgembrapa.br This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions. rsc.org Key parameters in the dry milling process significantly influence the formation and properties of the final product.

Milling time and the size of the milling balls are critical factors. mdpi.com Increased milling time generally leads to a reduction in particle size and can promote the formation of desired intermetallic compounds. mdpi.com However, excessively long milling times can sometimes lead to contamination or the formation of undesirable phases. mdpi.com The ratio of the balls to the sample weight is another crucial parameter that can affect the efficiency of the milling process. researchgate.net For instance, in the mechanochemical synthesis of zinc ammonium carbonate, a specific milling time at a set frequency using zirconia balls has been shown to be effective. acs.org The process can be scaled up from small mixer mills to larger planetary mills, demonstrating its potential for industrial applications. acs.org

The choice of precursors also plays a significant role. For example, using either ammonium bicarbonate or ammonium carbonate as the ammonium source can result in the same crystalline structure of the double salt, though optimization of the reactant ratio is necessary. embrapa.br The addition of small amounts of liquid, such as water, can also be crucial in reactions where hydrated compounds are formed. acs.org

| Parameter | Influence on Product Formation | Example/Observation |

|---|---|---|

| Milling Time | Affects particle size reduction and phase formation. Equilibrium between fracturing and cold-welding is key. mdpi.com | Increased milling time can lead to finer particles and formation of intermetallic compounds. mdpi.com |

| Ball Size | Impacts the energy transfer and efficiency of the milling process. mdpi.com | Different ball sizes can lead to variations in particle morphology and mechanical properties of the product. mdpi.com |

| Ball-to-Sample Weight Ratio | Influences the kinetics and completeness of the reaction. researchgate.net | An optimized ratio is necessary to achieve a steady state in the formation of nanocomposites. researchgate.net |

| Precursor Ratio | Determines the stoichiometry and purity of the final product. embrapa.br | A 1:1 molar ratio of AC:ZnCO3 was found to be optimal for the synthesis of Zn(NH3)CO3. embrapa.br |

| Liquid Additives | Can be essential for the formation of hydrated crystalline structures. acs.org | A small amount of water (40–150 μL) was added for the synthesis of compounds containing crystalline water. acs.org |

Comparative Analysis of Mechanochemical versus Solution-Based Synthesis

Mechanochemical synthesis offers several advantages over traditional solution-based methods. researchgate.netresearchgate.net One of the most significant benefits is the reduction or elimination of solvents, which leads to a greener and more sustainable process with less waste generation. acs.orgacs.org Mechanochemical reactions are often faster and can be carried out under milder conditions. acs.orgrsc.org

In the context of this compound, mechanochemical synthesis has been shown to be a conceptually new and effective approach compared to previous aqueous solution methods. acs.org The crystalline structure of the materials produced mechanochemically is often identical to those obtained from solution. rsc.org

However, solution-based methods remain relevant and are well-understood. They offer good control over reaction conditions and are suitable for large-scale industrial production. The choice between mechanochemical and solution-based synthesis often depends on factors such as the desired product characteristics, scalability, and environmental considerations. researchgate.netresearchgate.net While mechanochemistry can sometimes unlock access to novel chemical structures not easily accessible in solution, solution-based reactions are well-established for many processes. researchgate.net

| Feature | Mechanochemical Synthesis | Solution-Based Synthesis |

|---|---|---|

| Solvent Use | Minimal to none, leading to reduced waste. acs.orgacs.org | Requires solvents, which may need to be recycled or disposed of. |

| Reaction Time | Often significantly shorter. acs.org | Can be longer, depending on the reaction kinetics. |

| Energy Consumption | Can be more energy-efficient due to shorter reaction times and lack of heating/cooling of large solvent volumes. | May require significant energy for heating, stirring, and solvent recovery. |

| Product Purity | Can produce high-purity products, sometimes with unique crystalline phases. embrapa.br | High purity can be achieved through controlled precipitation and purification steps. dbc.wroc.pl |

| Scalability | Scalable, with successful examples of scaling up from milligrams to tens of grams. acs.org | Well-established for large-scale industrial production. |

| Environmental Impact | Generally lower due to the absence of solvents and reduced waste. acs.org | Higher due to solvent use and potential for generating contaminated wastewater. |

Hydrometallurgical Extraction and Precursor Formation via Ammoniacal Leaching

Hydrometallurgical processes, particularly those involving ammoniacal leaching, are widely used for the extraction of zinc from various sources, including ores and industrial by-products. mdpi.comresearchgate.net This method relies on the ability of ammonia and ammonium salts to selectively dissolve zinc, forming soluble ammine complexes. researchgate.netresearchgate.net

The dissolution of zinc compounds in ammonium carbonate solutions is a complex process governed by thermodynamic and kinetic factors. Thermodynamic analysis indicates that it is feasible to extract zinc using a mixture of ammonia and ammonium bicarbonate as the leaching agent. mdpi.com In such systems, the dominant soluble zinc species is often the tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺. mdpi.comresearchgate.net

The kinetics of zinc dissolution are influenced by several parameters, including temperature, stirring rate, total ammonia concentration, and the ratio of ammonia to ammonium. mdpi.com Studies have shown that increasing the total ammonia concentration generally leads to a higher extraction of zinc. mdpi.com For instance, zinc extraction efficiency can increase significantly when the total ammonia concentration is raised from 1 to 5 mol/L. mdpi.com The ratio of ammonia to ammonium is also critical, with an optimal ratio leading to maximum zinc recovery. mdpi.com For example, a 7:3 ammonia to ammonium ratio has been identified as optimal in some systems. mdpi.com The leaching process is often controlled by diffusion through the product layer, and the apparent activation energy for the reaction can be determined from kinetic studies. researchgate.net

| Parameter | Effect on Zinc Dissolution | Optimal Condition Example |

|---|---|---|

| Total Ammonia Concentration | Higher concentration generally increases zinc extraction. mdpi.com | 4 mol/L showed significant zinc recovery, with little improvement at higher concentrations. mdpi.com |

| Ammonia/Ammonium Ratio | An optimal ratio maximizes zinc recovery by ensuring sufficient free ammonia. mdpi.com | A 7:3 ratio was found to be optimal for maximizing zinc extraction. mdpi.com |

| Temperature | Increased temperature generally enhances the leaching rate. researchgate.net | Optimal temperatures can vary, with 35°C being effective in some studies. mdpi.com |

| Stirring Rate | Higher stirring rates can improve mass transfer and increase the leaching rate. mdpi.com | A stirring rate of 400 rpm was found to be optimal in a particular study. mdpi.com |

| Liquid/Solid Ratio | Affects the concentration of reactants and products. mdpi.com | A ratio of 7 mL/g was used to achieve high zinc recovery. mdpi.com |

Once zinc is dissolved in the ammoniacal solution, it can be selectively precipitated as a zinc ammine carbonate or a related compound. This is a crucial step for recovering high-purity zinc products. The precipitation can be induced by altering the conditions of the leachate, such as temperature, pH, or by introducing a precipitating agent.

One common method involves heating the pregnant solution to drive off ammonia, which causes the precipitation of basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆). dbc.wroc.pl Another approach is to introduce carbon dioxide into the zinc-ammonia solution, which also leads to the precipitation of basic zinc carbonate. researchgate.net The properties of the precipitated product, such as its morphology and crystal structure, can be controlled by the precipitation conditions. For instance, drying the pregnant solution at low temperatures (e.g., 50°C) can yield relatively pure zinc ammine carbonate (Zn(NH₃)CO₃), while higher temperatures (e.g., 150°C) can produce zinc carbonate hydroxide. dbc.wroc.pl

Selective precipitation can also be used to separate zinc from other metals that may be present in the leachate. By carefully controlling the pH, different metal ions can be precipitated sequentially. For example, aluminum can be precipitated at a lower pH (around 5), while zinc and iron precipitate at a higher pH (around 7). nih.govfrontiersin.org

Identification and Characterization of Reaction Intermediates

Understanding the reaction intermediates is crucial for optimizing the synthesis of this compound and related compounds. Various analytical techniques are employed to identify and characterize these transient species.

Layered basic zinc salts (LBZS) are a class of compounds that can form as intermediates during the precipitation of zinc from aqueous solutions. These materials have a layered structure similar to that of hydrotalcite. koreascience.kr The layers are composed of zinc hydroxide, and the interlayer space contains anions and water molecules.

The formation of LBZS can occur during the carbonation of zinc oxide in an aqueous medium. researchgate.net Initially, amorphous or poorly crystalline phases may form, which then evolve into more ordered layered structures. The specific type of LBZS formed depends on the anions present in the solution. For instance, in the presence of carbonate ions, layered zinc hydroxide carbonate can form. acs.org The evolution of these layered intermediates can be monitored using techniques such as X-ray diffraction (XRD), which provides information about the crystal structure and interlayer spacing. koreascience.kr The morphology of the LBZS particles, which can range from nanoplates to more complex three-dimensional structures, can be observed using scanning electron microscopy (SEM). researchgate.netacs.org These layered intermediates can then be converted to the final product, such as zinc oxide, through thermal decomposition. researchgate.net

Carbonation and Hydroxide Formation Mechanisms in Aqueous Systems

The synthesis of this compound, in aqueous systems is a complex process governed by a series of interconnected equilibria involving zinc ions, ammonia, carbonate species, and hydroxide ions. The predominant product and the reaction mechanism are highly dependent on the specific reaction conditions, including pH, temperature, and the relative concentrations of the reactants. In aqueous solutions, zinc ions (Zn²⁺) readily form aqua complexes, such as [Zn(H₂O)₆]²⁺. The introduction of ammonia and carbonate sources initiates a cascade of reactions leading to the formation of various zinc-containing species, including the target compound, ammonium zinc carbonate.

The initial step in the synthesis typically involves the formation of soluble zinc ammine complexes. Ammonia (NH₃) acts as a ligand, displacing the water molecules coordinated to the zinc ion. The extent of this complexation is dependent on the ammonia concentration, leading to the formation of various ammine complexes, as shown in the following equilibrium reactions:

[Zn(H₂O)₆]²⁺ + nNH₃ ⇌ [Zn(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O (where n = 1-4)

The formation of the tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, is particularly significant as it is highly soluble and serves as a key intermediate in the subsequent precipitation step. researchgate.net

The carbonation process involves the reaction of the soluble zinc ammine complexes with carbonate ions (CO₃²⁻) or bicarbonate ions (HCO₃⁻) present in the solution. The source of these carbonate species is typically ammonium carbonate ((NH₄)₂CO₃) or ammonium bicarbonate (NH₄HCO₃). The precipitation of ammonium zinc carbonate can be represented by the following general equation:

[Zn(NH₃)₄]²⁺ + 2(NH₄)₂CO₃ → (NH₄)₂Zn(CO₃)₂ + 4NH₃ + 2NH₄⁺

Simultaneously, the formation of zinc hydroxide species can occur, particularly in solutions with higher pH or lower carbonate concentrations. The hydrolysis of the aqua or ammine zinc complexes can lead to the precipitation of zinc hydroxide or basic zinc carbonate. The formation of zinc hydroxide can be represented as:

[Zn(NH₃)₄]²⁺ + 2OH⁻ → Zn(OH)₂ + 4NH₃

The specific conditions of the reaction play a crucial role in determining the final product. For instance, heating the solution can drive off ammonia, shifting the equilibria and promoting the precipitation of zinc carbonate or basic zinc carbonate. google.com A study on the leaching of zinc oxide in an ammonia-ammonium bicarbonate-water system provides insights into the factors influencing the formation of soluble zinc ammine complexes, which is a prerequisite for the precipitation of the desired salt. The following table summarizes the effect of various parameters on zinc extraction, which correlates with the formation of the soluble zinc ammine carbonate complex.

| Parameter | Condition | Zinc Extraction (%) |

| Stirring Rate | 200 rpm | ~70 |

| 400 rpm | ~78 | |

| 600 rpm | ~78 | |

| Temperature | 25 °C | ~72 |

| 35 °C | ~78 | |

| 45 °C | ~75 | |

| Ammonia/Ammonium Ratio | 5:5 | ~68 |

| 7:3 | ~78 | |

| 9:1 | ~70 | |

| Total Ammonia Concentration | 2 mol/L | ~65 |

| 4 mol/L | ~78 | |

| 6 mol/L | ~76 | |

| Liquid/Solid Ratio | 3 mL/g | ~62 |

| 5 mL/g | ~72 | |

| 7 mL/g | ~78 |

This table is based on data from a study on the leaching kinetics of secondary zinc oxide in a NH₃–NH₄HCO₃–H₂O system, which provides a proxy for the formation of the soluble zinc ammine carbonate complex. mdpi.com

The data indicates that optimal conditions for forming the soluble zinc complex, a precursor to this compound, involve a balance of these parameters. For example, a higher stirring rate initially enhances the reaction, but a plateau is reached. Similarly, there is an optimal temperature and reactant concentration for maximizing the formation of the soluble zinc species. The mechanistic pathway is therefore a delicate interplay of these factors, which must be carefully controlled to favor the formation of the desired this compound over competing hydroxide and basic carbonate species.

Iii. Structural Characterization and Crystallization Science

Fundamental Principles of Zinc Ammine Carbonate Crystallization

The crystallization of zinc ammine carbonate complexes from aqueous solutions is a key step in various chemical processes, including the synthesis of zinc oxide nanoparticles and the recovery of zinc from industrial wastes. researchgate.netgoogle.com The process is typically initiated by altering the chemical equilibrium of a zinc-ammoniacal solution, leading to the precipitation of the solid phase.

Homogeneous precipitation involves the slow and uniform generation of precipitating agents throughout the solution, which allows for controlled nucleation and growth of crystals. In the context of ammonium (B1175870) zinc carbonate, this is often achieved by heating a solution containing a soluble zinc source, such as zinc nitrate (B79036) or zinc oxide dissolved in an ammonium carbonate solution. researchgate.netgoogle.com

The process begins with the formation of soluble zinc-ammonia complexes, such as [Zn(NH₃)₄]²⁺. mdpi.com As the solution is heated, ammonia (B1221849) and carbon dioxide are slowly driven off, leading to a gradual increase in the concentration of carbonate ions and a decrease in the stability of the zinc-ammonia complex. This change in solution chemistry leads to supersaturation, a thermodynamic driving force for the formation of a solid phase.

Once a critical level of supersaturation is reached, nucleation occurs, where small, stable clusters of ions or molecules form. These nuclei then serve as templates for subsequent crystal growth, where more ions from the solution deposit onto the existing nuclei, causing them to increase in size. researchgate.netxenocs.com The rate of both nucleation and growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of any impurities. xenocs.com Studies have shown that the growth of the new phase is often limited by the three-dimensional diffusion of zinc ions to the surface of the growing crystal. edgccjournal.org

The morphology, or the external shape and size of the resulting crystals, is highly sensitive to the conditions under which crystallization occurs. Key environmental factors include pH and temperature.

pH: The pH of the solution plays a critical role in determining the species present in the solution and, consequently, the final product. In the zinc-ammonia-carbonate system, pH influences the equilibrium between ammonia (NH₃) and ammonium (NH₄⁺), as well as carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻). researchgate.net Higher pH values generally favor the formation of carbonate ions, which can accelerate the precipitation of zinc carbonate. researchgate.netresearchgate.net For instance, in related systems, it has been observed that at a pH of 7, crystals may exhibit irregular polygonal shapes, while at a pH of 8, double-spherical morphologies can form. researchgate.net The solubility of zinc compounds is also pH-dependent; using ammonium hydrogen carbonate can result in a lower pH, which may prevent the premature precipitation of zinc hydroxide (B78521). researchgate.net

Temperature: Temperature affects both the solubility of the compound and the kinetics of nucleation and growth. Increasing the temperature generally increases the rate of the chemical reactions leading to precipitation and can also influence the crystal structure of the final product. For example, studies on the precipitation of zinc compounds from ammoniacal solutions have shown that different products can be obtained by varying the drying temperature of the pregnant solution. Drying at 50°C can yield relatively pure zinc ammine carbonate, while drying at 150°C can result in zinc carbonate hydroxide. researchgate.net In some processes, an optimal reaction temperature of around 80°C has been identified for the synthesis of zinc carbonate hydroxide precursors. researchgate.net

The interplay of these factors allows for the targeted synthesis of ammonium zinc carbonate with specific crystalline properties.

Crystallographic Analysis via X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. carleton.edu It relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. youtube.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system to which the unit cell belongs (e.g., Orthorhombic, Monoclinic). | Orthorhombic |

| Space Group | The symmetry group of the crystal structure. | Pmn2₁ |

| a (Å) | The length of the 'a' axis of the unit cell. | 6.338 |

| b (Å) | The length of the 'b' axis of the unit cell. | 11.455 |

| c (Å) | The length of the 'c' axis of the unit cell. | 5.405 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 90 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

This table provides an illustrative example of single-crystal XRD data and is not the specific data for "Carbonic acid, ammonium zinc salt".

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nist.gov It is widely used to identify the composition of a material by comparing its diffraction pattern to a database of known patterns. nih.gov PXRD can also provide information about the crystallinity of a sample; sharp, well-defined peaks indicate a highly crystalline material, while broad humps suggest the presence of amorphous (non-crystalline) content. nih.gov

In the study of zinc carbonate compounds, PXRD is essential for confirming the synthesis of the desired product and for distinguishing between different forms, such as basic zinc carbonate or zinc carbonate hydroxide. researchgate.netresearchgate.net For example, the XRD pattern of a synthesized powder can be compared to the standard pattern for zinc carbonate to confirm its identity. orientjchem.org

The table below presents a hypothetical list of characteristic 2θ peaks that could be used to identify ammonium zinc carbonate in a PXRD analysis.

| 2θ (degrees) | Relative Intensity (%) | (hkl) Plane |

|---|---|---|

| 25.04 | High | (101) |

| 32.54 | Medium | (110) |

| 38.68 | Low | (200) |

| 42.84 | Medium-High | (112) |

| 46.64 | Low | (202) |

| 51.42 | Medium | (211) |

This table is illustrative. The peak positions for smithsonite (B87515) (ZnCO₃) are used as an example, as specific indexed patterns for ammonium zinc carbonate were not detailed in the search results. researchgate.net

Microscopic and Nanoscopic Morphological Investigations

Microscopy techniques are employed to visualize the size, shape, and surface features of the synthesized crystals. Scanning Electron Microscopy (SEM) is a common tool for this purpose, providing high-resolution images of the sample's surface topography. researchgate.net These investigations are crucial for understanding how synthesis parameters, such as pH and temperature, affect the final product's morphology. For instance, SEM analysis can reveal whether the particles are uniform in size and shape, and whether they are aggregated or well-dispersed. orientjchem.org Such morphological characteristics can be important for the material's subsequent applications.

Polymorphism and Diverse Crystalline Phases of Zinc Ammonium Carbonate Systems

The zinc ammonium carbonate system is characterized by its ability to form several different crystalline phases and polymorphs, depending on the specific synthesis conditions. This chemical diversity is a key aspect of its crystallization science.

The composition of the zinc-ammonia-carbonate complex in solution can vary, with reports of Zn(NH₃)ₓ(CO₃) where x can be 2, 4, or 6, depending on the ammonia concentration. google.com This variation in the soluble complex can lead to the precipitation of different solid phases.

Upon precipitation, the system can yield different forms of zinc carbonate. For instance, depending on the concentration of ammonia, one can selectively precipitate either zinc basic carbonate (often hydrozincite, Zn₅(CO₃)₂(OH)₆) or zinc ammonium carbonate. researchgate.net The precipitation of zinc from ammonia leaching solutions using carbon dioxide has been shown to produce hydrozincite (Ζn₅(CO₃)₂(OH)₆) with 2D plate-structured flakes that agglomerate into 3D irregular spherical particles and columnar structures. researchgate.net

Furthermore, mechanochemical synthesis has been employed to produce distinct double salts such as Mg(NH₄)₂(CO₃)₂·4H₂O and Zn(NH₃)CO₃, highlighting the formation of different crystalline structures through solid-state reactions. embrapa.bracs.org The existence of these various phases underscores the complexity of the zinc ammonium carbonate system and the importance of precise control over synthesis parameters to obtain a desired crystalline product. The study of these phases is critical as they serve as precursors for materials like zinc oxide, where the precursor's crystal structure and morphology can influence the final properties of the oxide.

Table of Compound Names

| Common Name | Chemical Name |

| Ammonium Zinc Carbonate | This compound |

| Hydrozincite | Zinc Carbonate Hydroxide |

| Ammonium Bicarbonate | Ammonium hydrogencarbonate |

| Zinc Oxide | Zinc Oxide |

| Ammonium Hydroxide | Ammonium Hydroxide |

| Zinc Sulfate (B86663) | Zinc Sulfate |

| Magnesium Ammonium Carbonate Tetrahydrate | Magnesium ammonium carbonate tetrahydrate |

| Zinc Ammine Carbonate | Zn(NH₃)CO₃ |

Iv. Thermodynamic and Kinetic Behavior

Comprehensive Thermodynamic Studies of Zn(II)-NH3-CO3 Systems

Thermodynamic studies of the zinc(II)-ammonia-carbonate system provide fundamental insights into the chemical species present at equilibrium and their relative stabilities.

Equilibrium Analysis and Speciation Diagrams

Equilibrium analysis in the Zn(II)-NH3-CO3 system involves considering the various complexation and precipitation reactions that can occur. Speciation diagrams, often constructed using computational models like visual MINTEQ, illustrate the distribution of different zinc species as a function of solution parameters such as pH and ligand concentration. researchgate.net

In aqueous solutions, the speciation of Zn(II) is highly dependent on pH. At lower pH values (below 7), the predominant species is the hydrated zinc ion, Zn(H2O)62+. As the pH increases into the alkaline range, various hydroxo complexes such as Zn(OH)+, Zn(OH)2(aq), and ultimately the precipitation of zinc hydroxide (B78521) or zinc oxide can occur. researchgate.net

In the presence of ammonia (B1221849) and carbonate, the system becomes more complex due to the formation of zinc ammine complexes and the potential precipitation of zinc carbonate or basic zinc carbonates. shahroodut.ac.irnih.gov Pourbaix diagrams for the Zn-C-N-H2O system show that at a pH greater than 7.3, zinc can exist as the tetraamminezinc(II) complex, [Zn(NH3)4]2+. mdpi.com The relative concentrations of ammonia and carbonate will dictate which species predominates. For instance, in a solution with sufficient free ammonia, the formation of ammine complexes is favored, which can keep zinc in solution even at pH values where zinc hydroxide or carbonate would otherwise precipitate. mdpi.com

The interplay between these equilibria is critical. For example, the formation of stable zinc ammine complexes can prevent the precipitation of zinc hydroxide, a key principle in ammoniacal leaching processes. researchgate.net

Determination of Stability Constants for Zinc Ammine Complexes

The stepwise formation constants (K) and cumulative formation constants (β) for zinc ammine complexes are crucial for predicting the speciation of zinc in ammoniacal solutions. wordpress.com Molecular modeling studies have shown that zinc hydroxide species are generally more stable than zinc ammine species based on reaction free energies. shahroodut.ac.ir However, the presence of ammoniacal salts can enhance the dissolution and stability of the ammine species. shahroodut.ac.ir

Below is a table of the logarithm of the cumulative formation constants (log β) for zinc ammine complexes at approximately 20-25°C and zero ionic strength. wordpress.com

| Complex | log β |

| [Zn(NH3)]2+ | 2.37 |

| [Zn(NH3)2]2+ | 4.81 |

| [Zn(NH3)3]2+ | 7.31 |

| [Zn(NH3)4]2+ | 9.46 |

These values indicate the strong tendency of zinc ions to form complexes with ammonia in solution.

Elucidation of Reaction Kinetics in Carbonic Acid, Ammonium (B1175870) Zinc Salt Formation

The kinetics of the formation of carbonic acid, ammonium zinc salt, particularly the precipitation and dissolution processes, are influenced by various factors.

Kinetic Studies of Precipitation and Dissolution Processes

The precipitation and dissolution of zinc compounds in the ammonium carbonate system are complex processes that can be controlled by either mass transport or surface reaction kinetics. le.ac.ukle.ac.uk The rate-controlling step often depends on factors such as particle size, with surface kinetics becoming more dominant for smaller particles. le.ac.ukle.ac.uk

Kinetic studies on the leaching of secondary zinc oxide in an NH3-NH4HCO3-H2O system have shown that the process can be modeled using the shrinking core model, with the rate-controlling step being diffusion through the product layer. mdpi.comresearchgate.net The apparent activation energy for this process has been estimated to be around 11.04 kJ·mol−1. mdpi.comresearchgate.net

The dissolution of zinc minerals like smithsonite (B87515) (ZnCO3) in ammoniacal solutions is also a key area of study. The kinetics of smithsonite dissolution in ammonium citrate (B86180) solution have been found to be controlled by the surface chemical reaction, with a calculated activation energy of 42 kJ/mol in the temperature range of 30–70 °C. mdpi.com

The presence of other species in the solution can significantly affect the kinetics. For instance, the adsorption of species onto the surface of the solid can block reactive sites and reduce the observed rate of dissolution or precipitation. le.ac.ukle.ac.uk

Influence of Ligand Concentrations on Reaction Rates and Pathways

The concentrations of ligands, namely ammonia and carbonate, have a profound effect on the reaction rates and pathways in the formation of this compound.

In leaching processes, a higher total ammonia concentration generally leads to a greater extraction of zinc. mdpi.com Studies have shown that the zinc extraction efficiency increases significantly with an increase in total ammonia concentration from 1 to 5 mol/L. mdpi.com The order of the reaction with respect to the total ammonia concentration in the leaching of secondary zinc oxide has been determined to be 1.53. mdpi.comresearchgate.net

The ratio of ammonia to ammonium carbonate is also a critical parameter. In the NH3–NH4HCO3–H2O system, an optimal ammonia/ammonium ratio exists for maximizing zinc extraction. For example, a ratio of 7:3 has been found to be optimal for the leaching of secondary zinc oxide, achieving a zinc recovery of nearly 80%. mdpi.com If the proportion of ammonium bicarbonate becomes too high, there may be insufficient free ammonia to form stable ammine complexes, leading to a decrease in extraction efficiency. mdpi.com

Electrochemical and Cementation Processes in Zinc Ammonium Carbonate Solutions

Electrochemical processes, particularly cementation, are vital for purifying zinc ammonium carbonate solutions by removing more noble metal impurities. mdpi.comresearchgate.net

Cementation involves the reduction of a dissolved metal ion by a more electropositive metal. tecnologiammm.com.br In the context of zinc hydrometallurgy, zinc dust is commonly used to cement out impurities like copper, lead, cadmium, and nickel from the leach solution before zinc electrowinning. mdpi.comresearchgate.net

Thermodynamic studies of cementation in zinc ammonium carbonate leachate have been conducted to understand the feasibility of removing contaminants like iron, lead, copper, and chromium using zinc and aluminum as cementation agents. mdpi.com The efficiency of cementation is influenced by factors such as temperature, the type and amount of the cementation agent, and the pH of the solution. mdpi.com For instance, the passivation of zinc during cementation can occur through the formation of ZnCO3 at lower temperatures (around 20°C) and Zn5(OH)6(CO3)2 at higher temperatures. mdpi.com

Kinetic studies of cementation reactions often show that the process follows first-order kinetics. tecnologiammm.com.br The rate of cementation can be influenced by factors such as the initial concentration of the impurity metal ion, stirring speed, and temperature. researchgate.net In some cases, the reaction can proceed through consecutive steps controlled by surface reaction and diffusion. researchgate.net

The effectiveness of cementation can be optimized by adjusting process parameters. For example, in the purification of a zinc ammoniacal leaching solution, optimal conditions involving temperature, zinc dust particle size, reaction time, and zinc dust concentration were determined to completely remove impurities like cadmium, lead, nickel, and cobalt. researchgate.net

Thermodynamic Prediction of Impurity Removal by Cementation

The removal of metallic impurities from ammonium carbonate leachates containing zinc is often achieved through cementation, a process where a more electropositive metal is used to precipitate a more electronegative metal from solution. Thermodynamic calculations, specifically the change in Gibbs free energy (ΔG°), can predict the feasibility and spontaneity of these cementation reactions.

In a system containing zinc in an ammonium carbonate solution, zinc powder can be used as a cementation agent to remove impurities such as copper (Cu), lead (Pb), and iron (Fe). A study on the cementation of impurities from an electric arc furnace dust (EAFD) leachate in an ammonium carbonate solution provides insight into these thermodynamic predictions. The viability of using zinc for cementation was confirmed through thermodynamic studies, which predicted the sequence of impurity removal. mdpi.com

The standard electrode potentials (E°) of the metallic couples indicate the thermodynamic tendency for cementation. A more negative E° for the cementing agent (in this case, zinc) compared to the impurity metal will favor the displacement of the impurity from the solution. The predicted order of cementation based on standard electrode redox potentials is generally Cu → Pb → Fe → Cr. mdpi.com

The following table presents the predicted chemical reactions and the standard Gibbs free energy changes for the cementation of various metal contaminants from an ammonium carbonate leachate using zinc at different temperatures. A negative ΔG° value indicates that the reaction is thermodynamically favorable.

Table 1: Predicted Thermodynamic Data for Impurity Cementation by Zinc

| Reaction Number | Predicted Chemical Reaction | ΔG° (kJ) at 20°C | ΔG° (kJ) at 80°C |

|---|---|---|---|

| 1 | CuCO₃(s) + Zn(s) → ZnCO₃(s) + Cu(s) | -62.384 | -60.835 |

| 2 | PbCO₃(s) + Zn(s) → ZnCO₃(s) + Pb(s) | -26.347 | -27.501 |

| 3 | FeCO₃(s) + Zn(s) → ZnCO₃(s) + Fe(s) | -1.536 | -2.693 |

Data sourced from a thermodynamic study on impurity removal from ammonium carbonate leachate. mdpi.com

The data clearly indicates that the cementation of copper and lead by zinc is highly favorable, with significantly negative ΔG° values. The cementation of iron is also thermodynamically feasible, though to a lesser extent. Conversely, the cementation of chromium by zinc under these conditions is not thermodynamically favorable, as indicated by the positive ΔG° values. mdpi.com

Surface Passivation and Redox Behavior in Zn-Ammonium Carbonate Systems

The efficiency of processes like cementation is not solely governed by thermodynamics but is also influenced by kinetic factors, such as surface passivation. Passivation refers to the formation of a non-reactive layer on the surface of the metal, which can inhibit further reaction.

In Zn-ammonium carbonate systems, the surface of the zinc metal can become passivated, affecting its ability to act as a reducing agent. The nature of the passivating layer is dependent on factors such as pH and temperature. mdpi.com

At a pH range of 8-9 and a temperature of 20°C, the passivation of zinc primarily occurs through the formation of zinc carbonate (ZnCO₃). As the temperature increases to 80°C, in addition to zinc carbonate, hydrozincite (Zn₅(OH)₆(CO₃)₂) can also form on the surface. mdpi.com The formation of these passivating layers can hinder the cementation process by creating a barrier between the zinc metal and the metal ions in the solution.

The redox behavior in this system is central to the cementation process. Zinc, being more electropositive than impurities like copper and lead, acts as the reducing agent, undergoing oxidation itself. The fundamental redox reaction involves the oxidation of solid zinc (Zn) to dissolved zinc ions, which then precipitate as zinc carbonate or other species, and the reduction of the impurity metal ions from the solution to their solid metallic form. ncert.nic.in

For instance, in the cementation of copper, zinc metal is oxidized (loses electrons), while copper ions are reduced (gain electrons):

Zn(s) → Zn²⁺(aq) + 2e⁻ (Oxidation) Cu²⁺(aq) + 2e⁻ → Cu(s) (Reduction)

Zn(s) + Cu²⁺(aq) → Zn²⁺(aq) + Cu(s) ncert.nic.in

Table 2: Summary of Surface Passivation and Redox Behavior in Zn-Ammonium Carbonate Systems

| Phenomenon | Description | Influencing Factors | Key Species Involved |

|---|---|---|---|

| Surface Passivation | Formation of a non-reactive layer on the zinc surface, inhibiting further reaction. | pH, Temperature | Zinc carbonate (ZnCO₃), Hydrozincite (Zn₅(OH)₆(CO₃)₂) |

| Redox Behavior | Zinc acts as a reducing agent, getting oxidized while reducing more noble metal impurities from the solution. | Standard electrode potentials of the metals | Zn, Cu, Pb, Fe |

This table summarizes findings on passivation and redox behavior in Zn-ammonium carbonate systems during impurity removal. mdpi.com

V. Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Related Carbonic Acid Decomposition

Quantum chemical methods are essential for studying the fundamental reaction mechanisms of molecules like carbonic acid (H₂CO₃). Although long considered highly unstable, theoretical studies have shown that isolated gaseous carbonic acid is quite stable. Its decomposition is often catalyzed by other molecules.

High-accuracy ab initio quantum chemical calculations have been employed to investigate various decomposition pathways of carbonic acid. One significant finding is the potential for an autocatalytic decomposition route where a carbonic acid dimer reacts in a single, highly concerted step. Current time information in Edmonton, CA. This pathway has a significantly lower activation energy than the uncatalyzed decomposition and is comparable to or lower than the water-catalyzed reaction, suggesting that gaseous carbonic acid can be unstable even without the presence of water. Current time information in Edmonton, CA.researchgate.net

The decomposition of carbonic acid to carbon dioxide (CO₂) and water (H₂O) is an exothermic reaction. researchgate.net In the gas phase, this reaction has a high activation barrier. However, in aqueous environments, its half-life is very short. researchgate.net Quantum chemical calculations at the MP2 and CCSD(T) levels of theory have been used to explore the catalytic effects of various molecules on this decomposition.

Key Findings from Quantum Chemical Studies on Carbonic Acid Decomposition:

| Catalyst | Theoretical Method | Key Finding |

| Self (Autocatalysis) | Ab initio quantum chemistry | A carbonic acid dimer can decompose in a single step with a low activation energy. Current time information in Edmonton, CA. |

| Water (H₂O) | MP2, CCSD(T) | Water molecules catalyze the decomposition, significantly lowering the activation barrier compared to the uncatalyzed reaction. researchgate.net |

| Ammonia-Water Complex | MP2, CCSD(T) | The presence of an ammonia-water complex also influences the decomposition pathway. researchgate.net |

| Free Radicals (e.g., HO•, H•) | Experimental and Theoretical | Hydroxyl (HO•) and hydrogen (H•) radicals can induce the spontaneous decomposition of carbonic acid. rsc.org |

These theoretical investigations highlight the critical role of intermolecular interactions in the decomposition of carbonic acid, providing a foundational understanding relevant to its behavior in various chemical environments, including in the presence of ammonia (B1221849) and other species.

Density Functional Theory (DFT) Applications to Zinc-Ammonia-Carbonate Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules and materials. It is particularly useful for studying transition metal complexes and their interactions. While specific DFT studies on the complete "carbonic acid, ammonium (B1175870) zinc salt" system are not abundant in the literature, DFT has been extensively applied to understand the interactions between its components: zinc ions, ammonia, and carbonate species.

DFT calculations are instrumental in determining the geometry and stability of zinc ammine complexes. For instance, in the tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, DFT can be used to predict its tetrahedral geometry, arising from sp³ hybridization of the zinc ion. quora.com The theory also helps in understanding the nature of the coordinate bonds between the zinc cation and the nitrogen atoms of the ammonia ligands.

Furthermore, DFT is applied to study the adsorption of molecules like ammonia onto zinc-based materials, such as zinc oxide surfaces or metal-organic frameworks (MOFs). mdpi.com These studies provide insights into the binding energies and preferred adsorption sites, which are crucial for understanding the initial steps of complex formation. For example, calculations have shown that in certain zinc-based MOFs, the coordination of ammonia to the zinc center is sterically allowed and energetically favorable. mdpi.com

DFT can also be used to calculate various electronic and thermodynamic parameters of zinc complexes, which can indicate their stability and reactivity. nih.gov Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the complex's tendency to donate or accept electrons.

The following table summarizes the types of information that can be obtained from DFT calculations on systems related to zinc-ammonia-carbonate interactions:

| System/Interaction | DFT-Derived Properties | Significance |

| Zinc Ammine Complexes | Optimized geometry (bond lengths, angles), coordination number, electronic structure (HOMO-LUMO gap), vibrational frequencies. nih.govnih.gov | Understanding the stability and structure of the coordination sphere around the zinc ion. |

| Ammonia Adsorption on Zinc Surfaces | Adsorption energies, preferred binding sites, charge transfer analysis. mdpi.com | Elucidating the initial interactions between ammonia and zinc centers. |

| Carbonate Interaction with Metal Centers | Adsorption energy of carbonate ions on metal oxide surfaces. researchgate.net | Modeling the interaction of the carbonate group with the metallic component. |

By combining insights from these related DFT studies, a theoretical picture of the bonding and interactions within the ammonium zinc carbonate system can be constructed.

Geochemical Simulations for Predicting Carbonate Precipitation Pathways

Geochemical modeling is a powerful tool for simulating the chemical reactions that occur in aqueous solutions, including the precipitation and dissolution of minerals. These simulations use thermodynamic data to predict the formation of solid phases under various conditions of temperature, pressure, and chemical composition.

The precipitation of zinc carbonates, including basic zinc carbonate and related compounds, can be predicted using geochemical simulation software. These models are crucial in fields like hydrometallurgy and environmental science to understand and control the formation of mineral scales and precipitates. For instance, the precipitation of compounds like hydrozincite (Zn₅(CO₃)₂(OH)₆) from solutions containing zinc, carbonate, and ammonia has been studied in the context of zinc extraction from ores. dbc.wroc.pl

Geochemical simulations for predicting the precipitation of ammonium zinc carbonate would require a reliable thermodynamic database for all the aqueous species and solid phases that could form in the Zn-NH₃-CO₂-H₂O system. The key chemical equilibria involved would include:

The dissolution of zinc-containing minerals.

The formation of zinc ammine complexes in solution (e.g., [Zn(NH₃)₄]²⁺).

The carbonate system equilibria (CO₂ dissolution, carbonic acid formation and dissociation).

The solubility product of the target solid phase, ammonium zinc carbonate.

The simulations can predict how changes in parameters like pH, temperature, and the concentrations of total ammonia and dissolved carbon dioxide will affect the saturation state of the solution with respect to different zinc carbonate minerals, and thus predict the precipitation pathway. For example, studies have shown that at lower temperatures (e.g., 50°C), zinc ammine carbonate (Zn(NH₃)CO₃) can be precipitated from pregnant solutions containing zinc, carbonate, and ammonia. researchgate.net At higher temperatures (e.g., 150°C), basic zinc carbonate is more likely to form. dbc.wroc.pl

Parameters Influencing Zinc Carbonate Precipitation in Geochemical Models:

| Parameter | Influence on Precipitation Pathway |

| pH | Affects the speciation of both carbonate (CO₃²⁻, HCO₃⁻, H₂CO₃) and ammonia (NH₃, NH₄⁺), and the solubility of zinc hydroxides and carbonates. |

| Temperature | Influences the solubility products of minerals and the stability constants of aqueous complexes. Can favor the formation of different solid phases. dbc.wroc.pl |

| Concentration of Ammonia | High concentrations of ammonia can form stable zinc ammine complexes, which can increase the overall solubility of zinc and prevent the precipitation of simple zinc carbonate. study.com |

| Concentration of Dissolved CO₂ | Determines the availability of carbonate ions for precipitation. |

These simulations are essential for optimizing industrial processes and for predicting the long-term fate of zinc in contaminated environments.

Theoretical Frameworks for Understanding Zinc Ammine Carbonate Structure and Reactivity

The structure and reactivity of zinc ammine carbonate, with the formula Zn(NH₃)CO₃, are understood through a combination of experimental characterization and theoretical frameworks. This compound is not a simple salt but rather an ammine complex where ammonia is directly bonded to the zinc atom. researchgate.net

Structural Framework:

X-ray diffraction studies have revealed that Zn(NH₃)CO₃ possesses a unique inorganic helical framework. researchgate.net This structure is composed of smaller helices of (ZnOCO)₂ and larger helices of (ZnOCO)₄. researchgate.net In this framework, two ammine (NH₃) groups are pendant from every other zinc atom. researchgate.net This intricate, noncentrosymmetric structure is responsible for some of its interesting physical properties.

A key theoretical concept for understanding the formation of such a structure is the "polar molecule bonding strategy." The inclusion of polar molecules like ammonia can be instrumental in inducing the crystallization of noncentrosymmetric structures. In Zn(NH₃)CO₃, the polar NH₃ molecule, along with the polar displaced Zn²⁺ ion and the π-conjugated CO₃²⁻ group, create a "three-in-one" motif that is active for nonlinear optical (NLO) properties. rsc.org

Reactivity and Applications:

The theoretical understanding of the structure of Zn(NH₃)CO₃ helps to explain its reactivity and potential applications. The compound has shown potential for the selective separation of carbon dioxide. researchgate.net Its framework structure and the presence of pendant ammine groups are key to this functionality.

The proposed mechanism for its reactivity in gas adsorption involves the pendant ammine groups acting as "gates." researchgate.net When pressure is applied, these gates open to allow for the adsorption of gas molecules like CO₂. During desorption at reduced pressure, the gates close, trapping the adsorbates. This results in low-pressure hysteresis, which is a desirable characteristic for gas storage at near-atmospheric pressures. researchgate.net

Summary of Theoretical and Structural Aspects of Zn(NH₃)CO₃:

| Feature | Description | Theoretical Significance |

| Crystal Structure | Inorganic helical framework with (ZnOCO)₂ and (ZnOCO)₄ helices. researchgate.net | Explains the compound's stability and physical properties. |

| Coordination | Ammonia is directly bonded to the zinc atom. researchgate.net | Confirms its nature as a coordination complex. |

| Symmetry | Noncentrosymmetric (NCS) crystal structure. rsc.org | Leads to properties like second-harmonic generation (SHG) for nonlinear optical applications. rsc.org |

| Reactivity Model | Pendant ammine groups act as "gates" for gas adsorption and desorption. researchgate.net | Explains its potential for selective CO₂ separation and gas storage. |

Theoretical frameworks, therefore, provide a crucial link between the atomic-level structure of zinc ammine carbonate and its macroscopic properties and reactivity, guiding the exploration of its potential applications.

Vi. Thermal Decomposition Mechanisms and Stability Assessment

Thermal Degradation Pathways of Carbonic Acid, Ammonium (B1175870) Zinc Salt and Related Compounds

The thermal degradation of zinc ammonium carbonate is a multi-step process involving the release of gaseous byproducts. The decomposition of pure ammonium carbonate typically proceeds through two main pathways. Initially, it decomposes into ammonium bicarbonate and ammonia (B1221849). Subsequently, the ammonium bicarbonate further breaks down into water, carbon dioxide, and another molecule of ammonia. wikipedia.orgyoutube.com

When complexed with zinc, the decomposition process is altered. For instance, some studies on related compounds like basic zinc carbonate show decomposition starting around 150°C and completing by 300°C. researchgate.net

In-situ X-ray diffraction (XRD) is a powerful technique for observing real-time phase changes as a material is heated. For zinc-containing precursors, XRD analysis helps in identifying the intermediate phases and the final crystalline structure of the decomposition product. nih.gov For example, in the study of basic zinc carbonate, XRD patterns can confirm the transformation to zinc oxide. nih.govresearchgate.net The diffraction patterns collected at various temperatures reveal the gradual disappearance of the precursor's characteristic peaks and the emergence of peaks corresponding to the new phase, such as hexagonal wurtzite ZnO. researchgate.netresearchgate.net It's important to note that the XRD reference database for zinc carbonate compounds has been reported to have significant inconsistencies, which necessitates the use of multiple analytical techniques for accurate characterization. nih.gov

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential for determining the decomposition profile of zinc ammonium carbonate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.

Studies on related zinc carbonate compounds provide insight into the expected decomposition behavior. For basic zinc carbonate, TGA curves show a significant weight loss corresponding to the release of water and carbon dioxide, with the decomposition process generally starting around 150°C and concluding near 300°C. researchgate.netresearchgate.net The rate of weight loss is most significant at higher temperatures, typically above 200°C. researchgate.net DTA curves for this process show a large endothermic peak, indicating the absorption of heat during decomposition. researchgate.net The total weight loss observed in TGA can be compared to the theoretical value to assess the purity of the precursor material. For example, a study on basic zinc carbonate reported an observed weight loss of 23.3% compared to a theoretical loss of 25.9%, suggesting the presence of nonvolatile impurities. nih.gov

Table 1: TGA/DTA Data for Related Zinc Carbonate Compounds

| Compound | Decomposition Start (°C) | Decomposition End (°C) | Peak Decomposition Temp (°C) | Weight Loss (%) |

| Basic Zinc Carbonate | ~150 | ~300 | ~270 | ~23.3-25.9 |

| Zinc Carbonate Hydroxide (B78521) | ~180 | ~350 | - | - |

Note: Data is compiled from studies on similar zinc carbonate precursors and may vary for pure carbonic acid, ammonium zinc salt.

Formation and Characterization of Thermal Decomposition Products

The primary and most significant product of the thermal decomposition of this compound is zinc oxide (ZnO).

The calcination of zinc ammonium carbonate is a common and effective method for producing zinc oxide nanoparticles. researchgate.netnih.gov The properties of the resulting ZnO, such as particle size and morphology, are highly dependent on the synthesis conditions of the precursor and the calcination parameters like temperature and duration. nih.gov For instance, calcination of a zinc carbonate precursor at 450°C for 3 hours has been shown to produce ZnO powder. nih.gov The resulting ZnO typically possesses a hexagonal wurtzite structure. researchgate.net This method is advantageous for its simplicity and potential for large-scale production of ZnO nanoparticles with a high surface area. nih.govorientjchem.org

The transition from the ammonium zinc salt precursor to crystalline zinc oxide involves the removal of ammonia, water, and carbon dioxide, leading to a restructuring of the atoms into the stable ZnO lattice. This transformation is often a topochemical reaction, where the morphology of the precursor can influence the morphology of the final ZnO product. researchgate.net In-situ XRD studies are crucial in tracking this phase transition, showing the evolution from an amorphous or different crystalline precursor phase to the final wurtzite structure of ZnO. researchgate.netresearchgate.net The decomposition is generally considered a single-step transformation from zinc carbonate hydroxides to ZnO. researchgate.net

Factors Influencing Thermal Stability and Decomposition Characteristics

Several factors can influence the thermal stability and the way in which this compound and related compounds decompose.

Heating Rate: The rate at which the temperature is increased during thermal analysis can affect the observed decomposition temperatures. Faster heating rates tend to shift the decomposition to higher temperatures. researchgate.net

Atmosphere: The composition of the surrounding atmosphere (e.g., nitrogen, air) can influence the decomposition process and the nature of the final products.

Impurities: The presence of impurities within the precursor material can alter its thermal stability. Some impurities may act as catalysts, lowering the decomposition temperature, while others may inhibit it. researchgate.net

Particle Size and Morphology: The physical characteristics of the precursor particles, such as their size and shape, can impact the decomposition kinetics. researchgate.net

Cation Size and Charge Density: In a broader context of carbonate stability, the size and charge of the cation play a significant role. Smaller, more highly charged cations can polarize the carbonate ion more effectively, leading to lower thermal stability. libretexts.org

Vii. Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone for elucidating the molecular structure and bonding within ammonium (B1175870) zinc carbonate. By probing the vibrational modes of the constituent atoms, detailed insights into the functional groups and crystalline arrangement can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in ammonium zinc carbonate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the carbonate (CO₃²⁻) and ammonium (NH₄⁺) ions, as well as the coordination environment of the zinc atom.

Key absorption bands observed in the FTIR spectrum of zinc ammonium carbonate compounds include vibrations of the N-H bond in the ammonium ion, typically appearing in the range of 3000-3350 cm⁻¹. The various vibrational modes of the carbonate group are also prominent, with asymmetric stretching, symmetric stretching, and bending vibrations appearing in distinct regions of the spectrum. For instance, the asymmetric stretching vibration of interlayer carbonates can be found between 1510 and 1384 cm⁻¹. acs.org Out-of-plane and in-plane bending vibrations of the carbonate anions are also identifiable. acs.org The presence of a zinc-oxygen (Zn-O) bond is indicated by a characteristic peak around 480 cm⁻¹. researchgate.netnepjol.info

In-situ FTIR studies can also track the thermal decomposition of the compound, showing the disappearance of N-H related peaks at elevated temperatures, indicating the loss of ammonia (B1221849), while the carbonate bands persist to higher temperatures. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for Ammonium Zinc Carbonate

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group/Bond |

|---|---|---|

| N-H Stretching | 3000-3350 | Ammonium (NH₄⁺) |

| C=O Asymmetric Stretching | 1506 - 1384 | Carbonate (CO₃²⁻) |

| C-O Symmetric Stretching | 1087 - 1040 | Carbonate (CO₃²⁻) |

| C-O Bending (out-of-plane) | 1047 | Carbonate (CO₃²⁻) |

| C-O Bending (in-plane) | 873 - 819 | Carbonate (CO₃²⁻) |

| Zn-O Stretching | ~480 | Zinc-Oxygen Bond |

Raman spectroscopy complements FTIR by providing information on the crystalline structure and vibrational modes, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum. For ammonium carbonate compounds, Raman spectra show distinct bands corresponding to the vibrational modes of the carbonate and ammonium ions. researchgate.netepa.gov For instance, the symmetric stretching mode of the carbonate ion (ν₁) is typically observed as a strong, sharp peak.

Studies on aqueous solutions containing ammonium and carbonate species have identified key Raman bands for bicarbonate (HCO₃⁻), carbamate (H₂NCOO⁻), and carbonate (CO₃²⁻) at approximately 1017 cm⁻¹, 1034 cm⁻¹, and 1065 cm⁻¹, respectively. epa.gov The Raman spectra of solid ammonium carbonate monohydrate exhibit bands related to N-H vibrational modes between 3350 and 2830 cm⁻¹ and at 1610 cm⁻¹. researchgate.net In the context of zinc ammonium carbonate synthesis, in-situ Raman spectroscopy can be employed to monitor the reaction progress. acs.org

Interactive Table: Key Raman Bands in Ammonium Carbonate Systems

| Wavenumber (cm⁻¹) | Assignment | Species |

|---|---|---|

| 3350 - 2830 | N-H Vibrational Modes | Ammonium (NH₄⁺) |

| 1610 | N-H Vibrational Modes | Ammonium (NH₄⁺) |

| 1065 | ν₁(A₁') Symmetric Stretch | Carbonate (CO₃²⁻) |

| 1034 | ν₅₅ | Carbamate (H₂NCOO⁻) |

| 1017 | ν₅(A') | Bicarbonate (HCO₃⁻) |

Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a material. carleton.educhalcogen.ro For ammonium zinc carbonate, XPS can confirm the presence of zinc, carbon, oxygen, and nitrogen. High-resolution scans of the Zn 2p region typically show two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with binding energies characteristic of Zn²⁺. For example, in zinc carbonate, the Zn 2p₃/₂ peak has been observed at approximately 1022.6 eV to 1023.6 eV. researchgate.net The O 1s spectrum can be deconvoluted to distinguish between oxygen in the carbonate group and potentially other oxygen-containing species on the surface, such as oxides or hydroxides. researchgate.net

Interactive Table: Representative XPS Binding Energies for Zinc Carbonate Species

| Element | Orbital | Binding Energy (eV) | Species/Chemical State |

|---|---|---|---|

| Zn | 2p₃/₂ | 1021.7 - 1023.6 | Zn²⁺ |

| Zn | 2p₁/₂ | ~1044.8 | Zn²⁺ |

| O | 1s | ~530.9 | Oxides (e.g., ZnO) |

| O | 1s | ~532.0 | Carbonates/Organic Contaminants |

X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for the bulk elemental analysis of materials. youtube.comthermofisher.com

X-ray Fluorescence (XRF) is a non-destructive technique that can rapidly determine the elemental composition of a sample. youtube.com It is particularly useful for quantifying heavier elements like zinc. XRF can be used to confirm the presence of zinc and other metallic impurities in the ammonium zinc carbonate sample. fertilizer.orgthermofisher.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and quantitative technique for determining the elemental composition of a sample, often after acid digestion. researchgate.netunil.chwikipedia.org It can accurately measure the concentration of zinc and other trace elements present in the compound. thermofisher.comeag.com ICP-OES is a standard method for verifying the stoichiometry and purity of synthesized ammonium zinc carbonate.

In-situ and Operando Characterization Methodologies

In-situ and operando characterization techniques are vital for studying the dynamic changes in ammonium zinc carbonate under specific conditions, such as during its synthesis or thermal decomposition. acs.orgoaepublish.com These methods allow for real-time observation of structural and chemical transformations.

For instance, in-situ Raman spectroscopy can monitor the formation of carbonate species during reactions in aqueous environments or mechanochemical synthesis. acs.orgresearchgate.net In applications where zinc carbonates are involved, such as in zinc-air batteries, operando techniques like X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can track changes in the crystalline phase and the local atomic environment of zinc during electrochemical processes. researchgate.netacs.org The formation and dissolution of carbonate byproducts can be observed, providing critical insights into reaction mechanisms and material stability. researchgate.net These advanced methodologies offer a deeper understanding of the material's behavior in its working environment.

Porosity and Surface Area Determination (e.g., BET analysis)